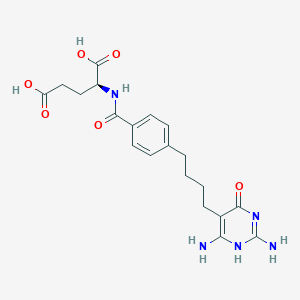

Dideazaacyclotetrahydrofolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le génaconazole (isomère RR(+)) est un agent antifongique triazole puissant. Il s'agit d'un mélange racémique contenant 50 % de l'énantiomère RR (SCH 42427) et 50 % de l'énantiomère SS (SCH 42426). L'isomère RR est responsable de la majeure partie de l'activité antifongique du génaconazole . Ce composé est connu pour son activité à large spectre contre divers agents pathogènes fongiques, y compris ceux qui causent des infections superficielles et systémiques .

Méthodes De Préparation

La synthèse de l'isomère RR du génaconazole implique plusieurs étapes :

Condensation : Condensation du 1,3-difluorobenzène avec le bromure de 2-bromopropionyle en utilisant du chlorure d'aluminium pour former la propiophénone correspondante.

Réduction : La propiophénone résultante est réduite à l'aide de cyanoborohydrure de sodium pour donner l'alcool correspondant.

Époxydation : L'alcool est ensuite époxydé à l'aide de carbonate de potassium dans du méthanol pour former un époxyde chiral.

Ouverture oxydante : L'époxyde subit une ouverture oxydante avec du trifluorure de bore dans du diméthylsulfoxyde pour produire une hydroxypropanone.

Protection : L'hydroxypropanone est protégée par du dihydropyrane et de l'acide p-toluènesulfonique pour former un éther tétrahydropyranyle.

Formation d'époxyde : Le composé protégé est mis à réagir avec du méthylide de diméthylsulfoxonium de sodium dans du tétrahydrofurane pour former un époxyde.

Ouverture de cycle : L'époxyde est ouvert avec du 1,2,4-triazole de sodium pour donner un diol semi-protégé.

Hydrolyse : Le diol semi-protégé est hydrolysé en milieu acide pour former un diol.

Estérification : Le diol est traité avec du chlorure de méthanesulfonyle et de la triéthylamine pour former un mono ester méthanesulfonyle.

Formation de thioéther : L'ester est mis à réagir avec du méthylmercaptane de sodium pour former un thioéther.

Oxydation : La dernière étape implique l'oxydation à l'aide d'acide peracétique pour donner l'isomère RR du génaconazole.

Analyse Des Réactions Chimiques

Le génaconazole (isomère RR(+)) subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thioéther du génaconazole peut être oxydé en sulfone à l'aide d'agents oxydants comme l'acide peracétique.

Réduction : Le groupe cétone aux étapes intermédiaires peut être réduit en alcool à l'aide d'agents réducteurs comme le cyanoborohydrure de sodium.

Substitution : Le cycle époxyde peut être ouvert par des nucléophiles tels que le 1,2,4-triazole de sodium pour former un diol.

Applications de la recherche scientifique

Le génaconazole (isomère RR(+)) présente plusieurs applications de la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du génaconazole (isomère RR(+)) implique l'inhibition de la synthèse de l'ergostérol de la membrane cellulaire. Ceci est réalisé en inhibant l'enzyme lanostérol 14α-déméthylase (CYP51A1), qui est essentielle à la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . En perturbant la synthèse de l'ergostérol, le génaconazole compromet l'intégrité de la membrane cellulaire fongique, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

Genaconazole (RR(+) isomer) has several scientific research applications:

Mécanisme D'action

The mechanism of action of genaconazole (RR(+) isomer) involves the inhibition of cell membrane ergosterol synthesis. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, genaconazole compromises the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Le génaconazole (isomère RR(+)) est similaire à d'autres agents antifongiques triazoles tels que le kétoconazole et le fluconazole. Il possède des propriétés uniques qui le rendent plus efficace contre certains agents pathogènes fongiques :

Kétoconazole : Comme le génaconazole, le kétoconazole inhibe la synthèse de l'ergostérol, mais il a un spectre d'activité plus large contre les infections fongiques superficielles.

Des composés similaires incluent :

- Kétoconazole

- Fluconazole

- Itraconazole

- Voriconazole

Le génaconazole (isomère RR(+)) se distingue par sa puissante activité et son efficacité dans le traitement des infections fongiques superficielles et systémiques .

Propriétés

Numéro CAS |

124656-55-9 |

|---|---|

Formule moléculaire |

C20H25N5O6 |

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |

Clé InChI |

LNUHUIPUTGDPDG-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérique |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.